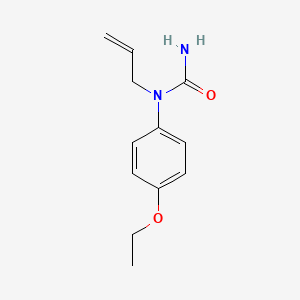

N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea

Description

Structure

3D Structure

Properties

CAS No. |

708236-77-5 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-1-prop-2-enylurea |

InChI |

InChI=1S/C12H16N2O2/c1-3-9-14(12(13)15)10-5-7-11(8-6-10)16-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,15) |

InChI Key |

QIPCZCVMCITVLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC=C)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation of N 4 Ethoxyphenyl N Prop 2 En 1 Ylurea

Established Synthetic Routes for N-Allyl-N'-(4-ethoxyphenyl)urea Frameworks

The creation of the N-allyl-N'-(4-ethoxyphenyl)urea structure can be achieved through several established synthetic strategies, primarily involving condensation and coupling reactions. These methods offer versatility in precursor selection and reaction conditions.

Conventional Condensation and Coupling Reactions

The most traditional and widely employed method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. In the context of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, this would typically involve the reaction of 4-ethoxyphenyl isocyanate with allylamine (B125299). This reaction is generally high-yielding and proceeds under mild conditions, often without the need for a catalyst. The nucleophilic addition of the amine to the highly electrophilic isocyanate carbon is a facile process. mdpi.com

Alternative conventional methods circumvent the use of potentially hazardous isocyanates. One such approach is the reaction of an amine with a carbamate (B1207046) derivative. For instance, ethyl N-(4-ethoxyphenyl)carbamate can be reacted with allylamine, often under reflux conditions, to yield the desired urea (B33335) and ethanol (B145695) as a byproduct. prepchem.com This method provides a safer alternative to the use of isocyanates.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of N,N'-diaryl ureas and can be adapted for N-allyl-N'-arylurea synthesis. nih.gov This typically involves the coupling of an aryl halide with a urea or a protected urea in the presence of a palladium catalyst and a suitable ligand. nih.gov

The use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), represents another classical approach. biointerfaceresearch.commdpi.com These reagents can react sequentially with two different amines to form an unsymmetrical urea. For example, 4-ethoxyaniline could first react with CDI to form an activated intermediate, which would then react with allylamine to furnish the final product. biointerfaceresearch.com

| Reaction Type | Reactant 1 | Reactant 2 | Key Conditions | Reference |

| Isocyanate Addition | 4-Ethoxyphenyl isocyanate | Allylamine | Mild, often no catalyst | mdpi.com |

| Carbamate Aminolysis | Ethyl N-(4-ethoxyphenyl)carbamate | Allylamine | Reflux | prepchem.com |

| Phosgene Equivalent | 4-Ethoxyaniline & CDI | Allylamine | Stepwise addition | biointerfaceresearch.com |

Exploration of Alternative Synthetic Pathways and Precursors

Beyond the conventional methods, research has focused on developing more sustainable and efficient synthetic routes. One such approach involves the direct carbonylation of amines with carbon dioxide or other carbonyl sources, although this often requires specific catalytic systems. thieme-connect.com

Another innovative method is the Hofmann rearrangement of primary amides in the presence of an amine. This allows for the in-situ generation of an isocyanate intermediate, which then reacts with the amine present in the reaction mixture. thieme.de For the synthesis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, this could potentially involve the rearrangement of a suitable amide in the presence of allylamine.

The development of catalyst-free synthetic methods in environmentally benign solvents like water represents a significant advancement. The reaction of amines with potassium isocyanate in water has been shown to be an efficient method for the synthesis of N-substituted ureas and could be applicable to the target molecule. rsc.orgresearchgate.net

| Alternative Pathway | Precursor 1 | Precursor 2 | Key Features | Reference |

| Hofmann Rearrangement | Primary Amide | Allylamine | In-situ isocyanate generation | thieme.de |

| Catalyst-Free Synthesis | Amine | Potassium Isocyanate | Water as solvent | rsc.orgresearchgate.net |

Reaction Mechanisms and Kinetic Studies in N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, leading to higher yields and purity.

Mechanistic Investigations of Urea Bond Formation

The formation of the urea bond in the synthesis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea typically proceeds through a nucleophilic addition-elimination mechanism. In the reaction between 4-ethoxyphenyl isocyanate and allylamine, the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This results in the formation of a tetrahedral intermediate, which then rapidly rearranges to the stable urea product.

In the case of using carbamates, the reaction involves the nucleophilic attack of allylamine on the carbonyl carbon of the carbamate. This is followed by the elimination of the alcohol or phenol (B47542) leaving group to form the urea. The reaction of amines with N,N'-carbonyldiimidazole (CDI) proceeds via an initial reaction of one amine with CDI to form a carbamoyl-imidazole intermediate, which is then attacked by the second amine in a subsequent step. biointerfaceresearch.com

Influence of Catalysis and Solvent Systems on Reaction Efficacy

The choice of catalyst and solvent can significantly impact the efficiency of urea synthesis. While many reactions for forming unsymmetrical ureas proceed without a catalyst, certain transformations benefit from their use. For instance, in Pd-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is critical for achieving high yields and selectivity. nih.gov

Solvents can influence reaction rates and, in some cases, the reaction pathway. Polar aprotic solvents like DMF or THF are commonly used for urea synthesis as they can effectively solvate the reactants and intermediates. mdpi.com Recent advancements have highlighted the use of water as a green solvent, which can promote the reaction through hydrophobic effects and hydrogen bonding. rsc.org The use of deep eutectic solvents (DES) has also been explored as a green and reusable reaction medium for the synthesis of urea derivatives. researchgate.net

| Factor | Influence on Reaction | Examples | Reference |

| Catalyst | Can increase reaction rate and selectivity. | Palladium catalysts with phosphine ligands for cross-coupling reactions. | nih.gov |

| Solvent | Affects solubility, reaction rate, and can enable greener processes. | DMF, THF for conventional synthesis; Water, Deep Eutectic Solvents for green synthesis. | mdpi.comrsc.orgresearchgate.net |

Green Chemistry Principles in N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea Synthesis

The application of green chemistry principles to the synthesis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea aims to reduce the environmental impact of the manufacturing process. A key focus is the replacement of hazardous reagents like phosgene and isocyanates with safer alternatives such as carbamates or the use of in-situ generation methods. thieme-connect.comresearchgate.net

The development of catalyst-free reactions and the use of environmentally benign solvents like water are central to green synthetic strategies. rsc.org These approaches not only reduce the generation of hazardous waste but also simplify the purification process, often leading to higher atom economy. The exploration of reactions that can be performed at ambient temperature and pressure further contributes to the energy efficiency and sustainability of the synthesis.

Development of Environmentally Benign Synthetic Protocols

The pursuit of environmentally benign synthetic methods is guided by the principles of green chemistry, which advocate for the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes. beilstein-journals.org For the synthesis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, several pathways can be envisaged, with varying degrees of adherence to these principles.

A primary and highly atom-economical approach for the synthesis of ureas involves the direct reaction of an amine with an isocyanate. nih.gov In the context of our target molecule, this could be achieved through two analogous routes:

Route A: The reaction of 4-ethoxyaniline with allyl isocyanate.

Route B: The reaction of allylamine with 4-ethoxyphenyl isocyanate.

Both routes, in theory, are highly efficient as they involve an addition reaction where all atoms of the reactants are incorporated into the final product.

To further enhance the green credentials of the synthesis, several factors can be considered:

Solvent Selection: The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) can be replaced with greener alternatives such as water, supercritical fluids, or biomass-derived solvents like Cyrene™. researchgate.net The use of deep eutectic solvents (DES) has also emerged as a promising green alternative, in some cases acting as both the solvent and a catalyst. rsc.org

Catalysis: The use of catalysts can significantly improve reaction rates and selectivity, often allowing for milder reaction conditions and reducing energy consumption. For urea synthesis, various catalytic systems have been explored, including metal-based catalysts and organocatalysts. acs.org

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.gov This technique can be particularly effective for the synthesis of urea derivatives.

One-Pot Procedures: Designing the synthesis as a one-pot reaction, where sequential reactions are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage, purification steps, and waste generation. acs.orgnih.gov For instance, if the required isocyanate is not commercially available, it can be generated in situ from a corresponding carboxylic acid via a Curtius rearrangement, followed by the addition of the amine, all in a single reaction vessel. nih.gov

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Starting Materials | Potential Green Advantages |

| Direct Amine-Isocyanate Reaction | 4-Ethoxyaniline + Allyl Isocyanate | High atom economy, potential for catalyst-free conditions. |

| In Situ Isocyanate Generation | 4-Ethoxybenzoic acid + Allylamine | Avoids handling of potentially hazardous isocyanates. nih.gov |

| Microwave-Assisted Synthesis | 4-Ethoxyaniline + Allyl Isocyanate | Reduced reaction time and energy consumption. nih.gov |

| Deep Eutectic Solvent (DES) Mediated | Urea + 4-Ethoxyaniline + Allylamine | Use of a recyclable and often biodegradable reaction medium. rsc.org |

Atom Economy and Reaction Efficiency Analysis

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the ideal synthesis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea via the direct addition of 4-ethoxyaniline and allyl isocyanate (Route A), the atom economy is theoretically 100%, as all atoms from both reactants are incorporated into the final urea product. This represents the most efficient pathway in terms of atom utilization. scranton.edu

Let's analyze the theoretical reaction efficiency for the synthesis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea.

Proposed Reaction Scheme:

C2H5O-C6H4-NH2 + CH2=CH-CH2-NCO → C2H5O-C6H4-NH-CO-NH-CH2-CH=CH2

Reactant and Product Data:

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 4-Ethoxyaniline | C8H11NO | 137.18 |

| Allyl Isocyanate | C4H5NO | 83.09 |

| N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea | C12H16N2O2 | 220.27 |

Atom Economy Calculation:

| Parameter | Value |

| Molecular Weight of Product | 220.27 g/mol |

| Sum of Molecular Weights of Reactants | 137.18 + 83.09 = 220.27 g/mol |

| % Atom Economy | (220.27 / 220.27) x 100 = 100% |

Furthermore, if an alternative route is chosen, such as one involving a protecting group or a multi-step synthesis, the atom economy will be significantly lower. For instance, a synthesis that produces by-products will have an atom economy of less than 100%. rsc.org The goal of green chemistry is to design synthetic routes that maximize atom economy and yield, while minimizing the E-Factor. rsc.org

Advanced Structural Elucidation and Conformational Analysis of N 4 Ethoxyphenyl N Prop 2 En 1 Ylurea

Spectroscopic Characterization Techniques for Comprehensive Structural Determination

To unambiguously determine the structure of a compound like N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, a suite of spectroscopic methods is employed.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Intermolecular Interactions and Crystal PackingThe data from X-ray diffraction also elucidates how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonds (e.g., between the N-H of one molecule and the C=O of another), van der Waals forces, and potentially π-π stacking interactions between the phenyl rings, which govern the overall crystal packing.

Conformational Landscape and Dynamic Behavior Assessment

A thorough review of scientific literature and chemical databases indicates that specific experimental or computational studies on the conformational analysis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea are not publicly available at this time. Research focusing on the potential energy surface scans or variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy for this particular compound has not been published.

However, to provide a scientifically grounded perspective on its likely conformational properties, we can draw inferences from studies on structurally related N-aryl-N-allylurea and N-ethoxyphenyl derivatives. These studies can offer insights into the expected rotational barriers and preferred conformations.

Computational Approaches to Conformational Analysis (e.g., Potential Energy Surface Scans)

Potential Energy Surface (PES) scans are a powerful computational tool used to explore the conformational space of a molecule by calculating the energy associated with systematic changes in its geometry, such as the rotation around specific bonds. For N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, key rotational dynamics would be expected around the C-N bonds of the urea (B33335) moiety and the C-C bonds of the ethoxy and allyl substituents.

Based on computational studies of similar N-aryl ureas, it is anticipated that rotation around the N-aryl and N-allyl bonds would be the most significant contributors to the conformational landscape. Density Functional Theory (DFT) calculations on related systems have revealed the existence of several stable conformers, often characterized by cis and trans arrangements of the substituents relative to the carbonyl group of the urea.

A hypothetical PES scan for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea would likely involve the systematic variation of the following dihedral angles:

τ1 (Aryl-Nitrogen bond): C(aromatic)-C(aromatic)-N-C(carbonyl)

τ2 (Allyl-Nitrogen bond): C(allyl)-C(allyl)-N-C(carbonyl)

τ3 (Urea C-N bond): O(carbonyl)-C(carbonyl)-N-Aryl

The relative energies of the resulting conformers would determine the most stable structures in the gaseous phase or in solution, depending on the computational model used. The energy barriers between these conformers would provide information on the flexibility of the molecule and the rates of interconversion.

Table 1: Hypothetical Torsional Scan Data for a Related N-Aryl-N-Allylurea

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 5.2 | Eclipsed (High Energy) |

| 60° | 1.8 | Gauche |

| 120° | 4.5 | Eclipsed |

| 180° | 0.0 | Anti (Low Energy) |

This table is illustrative and based on general findings for similar compounds, not specific data for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea.

Experimental Techniques for Conformational Preference (e.g., Variable Temperature NMR)

Variable Temperature (VT) NMR spectroscopy is a key experimental technique for studying the dynamic behavior of molecules in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion of different conformers.

For N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, a VT-NMR study would be expected to reveal the presence of multiple conformers at low temperatures, which would appear as distinct sets of signals in the NMR spectrum. As the temperature is increased, the rate of interconversion between these conformers would increase, leading to the broadening and eventual coalescence of the signals into a single time-averaged spectrum.

The coalescence temperature (Tc) and the chemical shift difference (Δν) between the signals of the different conformers can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This would provide a quantitative measure of the conformational flexibility of the molecule in solution.

Table 2: Illustrative VT-NMR Data for a Generic N-Substituted Urea

| Temperature (K) | Observed Linewidth (Hz) | Coalescence Temperature (Tc) (K) | ΔG‡ (kcal/mol) |

| 250 | 2.5 | 298 | 14.5 |

| 270 | 5.8 | ||

| 290 | 15.2 | ||

| 310 | 8.1 | ||

| 330 | 3.0 |

This table is a hypothetical representation and does not reflect actual experimental data for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea.

Computational and Theoretical Investigations of N 4 Ethoxyphenyl N Prop 2 En 1 Ylurea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic, or electron-based, properties of many-body systems. It is instrumental in predicting the geometry, energy, and various other molecular properties of compounds like N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea. DFT calculations for urea (B33335) derivatives typically involve functionals like B3LYP to achieve a balance between accuracy and computational cost. researchgate.net

The electronic structure of a molecule governs its chemical behavior. An analysis using DFT would reveal the distribution of electron density and the energies of the molecular orbitals. Central to this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

For N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, a FMO analysis would identify the regions of the molecule most likely to act as an electron donor (where the HOMO is localized) and an electron acceptor (where the LUMO is localized). This information is crucial for understanding its interaction with biological targets.

Table 1: Illustrative Frontier Molecular Orbital Properties (Note: The following data is hypothetical and for illustrative purposes, as specific published values for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea were not found.)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference indicating chemical stability. |

DFT calculations are used to predict the reactivity of a molecule through various descriptors derived from the electronic structure. Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies. These descriptors help in understanding how N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea might behave in a chemical reaction.

Furthermore, DFT is employed in reaction pathway modeling to map out the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a detailed mechanistic understanding of how the compound might be synthesized or how it might metabolize. Such studies can clarify the most energetically favorable route for a reaction to proceed.

Table 2: Illustrative Global Reactivity Descriptors (Note: The following data is hypothetical and for illustrative purposes, as specific published values for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea were not found.)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Chemical Softness (S) | 1/η | 0.38 |

Theoretical calculations can simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). By calculating the vibrational frequencies of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, a theoretical IR spectrum can be generated. Comparing this simulated spectrum with experimental data allows for the precise assignment of vibrational modes to specific functional groups within the molecule, such as the C=O and N-H vibrations of the urea moiety. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental results to validate the computed molecular structure. nih.gov

Molecular Dynamics (MD) Simulations and Conformational Sampling

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of the compound's behavior, including its conformational changes and interactions with its environment.

The conformation and stability of a molecule can be significantly influenced by its solvent environment. MD simulations can model N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea in different solvents (e.g., water, ethanol) to observe how the solvent molecules interact with the compound. These simulations can reveal the most stable conformations in a given solvent and highlight the role of specific interactions, such as hydrogen bonds between the urea group and water molecules, which can affect properties like solubility. nih.gov

In medicinal chemistry, understanding how a ligand (a potential drug molecule) binds to its biological target (e.g., a protein receptor or enzyme) is crucial. researchgate.net MD simulations are used to model the dynamic process of a ligand binding to a receptor. For N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, these simulations could model its interaction with a specific enzyme or receptor active site. The simulation would track the conformational changes in both the ligand and the target protein upon binding, calculate the binding free energy to predict binding affinity, and identify the key amino acid residues involved in the interaction. These insights are invaluable for structure-based drug design and optimization. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug design and development, QSAR studies are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and gaining insights into the molecular mechanisms underlying their biological effects.

Development of QSAR Models for Biological Activity Prediction (non-clinical)

While specific QSAR models exclusively developed for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea are not extensively documented in publicly available literature, the broader class of urea and thiourea (B124793) derivatives has been the subject of numerous QSAR studies. These investigations provide a foundational understanding of the structural requirements for various biological activities, which can be extrapolated to understand the potential behavior of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea.

For instance, QSAR analyses on N,N-diphenyl urea derivatives have been conducted to predict their activity as receptor antagonists. researchgate.net In one such study, the partial least square regression (PLSR) method was employed to develop a QSAR model, which demonstrated good internal and external predictive capabilities. researchgate.net Similarly, QSAR models for N'-Ethyl-N'-Phenyl-N-Benzoylthiourea and its derivatives have been established to predict their anticancer activity, utilizing linear and non-linear regression analyses. ubaya.ac.id These models are typically built using a training set of molecules with known activities and then validated using a test set to ensure their robustness and predictive power. The Organization for Economic Co-operation and Development (OECD) has established principles for QSAR model validation to ensure their reliability for regulatory purposes, which include having a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. nih.gov

The general process for developing a QSAR model for a series of compounds like N-aryl-N'-arylmethylurea derivatives involves:

Data Set Selection: A series of analogous compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive performance of the model is rigorously assessed using internal and external validation techniques. nih.gov

Given the structural features of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, it is plausible that its biological activities could be modeled using similar QSAR approaches that have been successfully applied to other urea-containing compounds. nih.gov

Identification of Key Molecular Descriptors Influencing Activity

The identification of key molecular descriptors is a critical outcome of QSAR studies, as it provides insights into the structural features that are either favorable or detrimental to the desired biological activity. For urea and thiourea derivatives, several classes of descriptors have been consistently identified as being influential.

Lipophilicity and Steric Descriptors: Lipophilicity, often expressed as LogP, is a crucial descriptor in many QSAR models for urea derivatives. nih.gov For a series of phenylurea substituted 2,4-diamino-pyrimidines with antimalarial activity, QSAR analysis revealed that lipophilicity was a key driver of improved activity. nih.gov However, highly lipophilic compounds often suffer from poor aqueous solubility and permeability. nih.gov Steric descriptors, which account for the size and shape of the molecule, have also been shown to be important. In a study on N,N-diphenyl urea derivatives, steric descriptors were found to play a significant role in eliciting biological activity. researchgate.net

Electronic and Quantum Chemical Descriptors: Electronic descriptors, such as electrostatic properties and ionization potential, are frequently implicated in the biological activity of urea compounds. researchgate.netresearchgate.net For example, QSAR studies on certain (thio)urea derivatives indicated that compounds with a high ionization potential exhibited high cytotoxicity against a cancer cell line. researchgate.net Furthermore, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are quantum chemical descriptors that can influence a compound's reactivity and have been correlated with cytotoxic activity. researchgate.net

Topological and Geometrical Descriptors: Topological descriptors, which describe the connectivity of atoms in a molecule, and geometrical descriptors, which relate to the three-dimensional arrangement of the molecule, are also valuable in QSAR modeling. For instance, the topological polar surface area (tPSA) has been a significant descriptor in QSAR equations for predicting the activity and bioavailability of N'-Ethyl-N'-Phenyl-N-Benzoylthiourea derivatives. ubaya.ac.id The spatial arrangement of atoms and functional groups is critical for molecular recognition by biological targets, and thus descriptors related to molecular geometry are often predictive of activity.

A summary of key molecular descriptors found to be influential in the biological activity of urea derivatives, which are likely relevant for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, is presented in the table below.

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Biological Activity |

| Lipophilicity | LogP, XLogP3 | Affects membrane permeability and binding to hydrophobic pockets of target proteins. nih.gov |

| Steric | Molar Refractivity, van der Waals volume | Influences the fit of the molecule into a binding site. researchgate.netmdpi.com |

| Electronic | Dipole Moment, Ionization Potential, Electrostatic potential | Governs electrostatic interactions with the target, such as hydrogen bonding and polar interactions. researchgate.netresearchgate.net |

| Quantum Chemical | HOMO/LUMO energies | Relates to the chemical reactivity and stability of the molecule. researchgate.net |

| Topological | Topological Polar Surface Area (tPSA), Wiener Index | Reflects molecular size, branching, and the presence of polar atoms, which are important for absorption and target interaction. ubaya.ac.id |

Mechanistic Studies of Biological Interactions of N 4 Ethoxyphenyl N Prop 2 En 1 Ylurea Derivatives Pre Clinical, in Vitro/in Silico

Investigation of Molecular Target Binding and Affinity

The initial steps in understanding the pharmacological potential of N-(4-ethoxyphenyl)-N-prop-2-en-1-ylurea derivatives involve identifying their molecular targets and quantifying their binding affinities. These preclinical studies are foundational for establishing the mechanism of action.

Enzyme Inhibition Mechanisms (e.g., Kinase, Protease)

Research into the enzymatic inhibition of phenylurea derivatives has revealed potential for targeting enzymes involved in disease progression. One area of investigation has been the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. A series of phenyl urea (B33335) derivatives were designed and synthesized as potential IDO1 inhibitors. Among these, certain derivatives demonstrated potent inhibition of IDO1 with IC₅₀ values in the sub-micromolar range. For instance, compound i12 showed an IC₅₀ value of 0.1 μM. Molecular docking studies suggested that the phenyl urea moiety of these compounds binds to the active site of IDO1 through hydrogen bonds with Ser167 and a π-π stacking interaction with Tyr126. nih.gov

Another study on 3,5-dimethoxy-phenyl pyrimidinyl urea derivatives identified Infigratinib as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4, with low to sub-nanomolar activity. frontiersin.org While not direct analogues, these findings highlight the potential of the urea scaffold in designing enzyme inhibitors.

Receptor Interaction Profiling (in vitro, in silico)

The interaction of phenylurea derivatives with various receptors has been explored to understand their potential pharmacological effects. For example, studies on trisubstituted phenyl urea derivatives led to the identification of potent antagonists for the neuropeptide Y5 (NPY5) receptor. nih.gov These antagonists were identified through screening and subsequent optimization, resulting in compounds with IC₅₀ values less than 0.1 nM. nih.gov

In a different context, oxide-bridged phenylmorphans with N-phenethyl substituents, which share some structural similarities with the broader class of phenyl-containing compounds, have been evaluated for their affinity to opioid receptors. The racemic N-phenethyl substituted ortho-b isomer showed moderate affinity for κ-opioid receptors with a Kᵢ value of 26 nM. nih.gov Further investigation of the enantiomers revealed that the (+)-ortho-b isomer had moderate affinity for both μ- and κ-receptors, with Kᵢ values of 49 nM and 42 nM, respectively. nih.gov These studies, while not directly on N-(4-ethoxyphenyl)-N-prop-2-en-1-ylurea, indicate that the phenyl group and its substitutions can play a crucial role in receptor binding and selectivity.

Cellular Pathway Modulation Studies (in vitro)

Beyond direct target binding, understanding how these compounds affect cellular signaling pathways and subsequent cellular responses is critical. In vitro studies using various cell lines have provided insights into the modulation of key pathways.

Analysis of Signaling Pathway Perturbations (e.g., NF-κB, MAPK)

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to inflammatory responses and are often targeted in drug discovery. A study on (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one , a compound with structural similarities to the subject of this article, demonstrated significant inhibition of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This compound was shown to reduce the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. nih.gov

Similarly, research on pterostilbene (B91288) derivatives has shown that these compounds can exert anti-inflammatory effects by blocking the activation of both the NF-κB and MAPK signaling pathways. One such derivative, compound E2 , was found to inhibit the phosphorylation of key proteins in both pathways. nih.gov Specifically, it was observed to inhibit the phosphorylation of IκB and p65 proteins in the NF-κB pathway. nih.gov Studies on other natural product derivatives have also shown that suppression of MAPK and NF-κB activation is a key mechanism in ameliorating joint inflammation. mdpi.com These findings suggest that derivatives of N-(4-ethoxyphenyl)-N-prop-2-en-1-ylurea may also modulate these critical inflammatory pathways.

Evaluation of Cellular Response Mechanisms (e.g., proliferation, viability in cell lines)

The ultimate effect of molecular and pathway interactions is often observed as a change in cellular behavior, such as proliferation and viability. Phenylurea derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. In one study, N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs were synthesized and tested. Compound 16j , which has a bromoacetyl group, showed potent activity against a panel of eight human tumor cell lines, with IC₅₀ values ranging from 0.38 to 4.07 μM. researchgate.net

Another investigation into phenyl urea derivatives as IDO1 inhibitors also assessed their in vivo efficacy. Compound i12 , a potent IDO1 inhibitor, was evaluated in a mouse melanoma model. nih.gov The study of phenylurea derivatives as antitumor agents has revealed that modifications to the chemical structure can significantly impact their cytotoxic effects. researchgate.net

Below is an interactive table summarizing the cytotoxic activity of a selected phenylurea derivative against various human tumor cell lines.

| Cell Line | Cancer Type | IC₅₀ (μM) |

| CEM | Leukemia | 0.38 |

| Daudi | Lymphoma | 1.21 |

| MCF-7 | Breast Cancer | 2.35 |

| Bel-7402 | Hepatoma | 1.87 |

| DU-145 | Prostate Cancer | 4.07 |

| DND-1A | Melanoma | 3.16 |

| LOVO | Colon Cancer | 2.98 |

| MIA Paca | Pancreatic Cancer | 3.54 |

| Data for compound 16j from a study on phenylurea derivatives as antitumor agents. researchgate.net |

Structure-Activity Relationship (SAR) Exploration of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For phenylurea derivatives, several SAR studies have provided valuable insights.

In the development of phenyl urea derivatives as IDO1 inhibitors, it was found that a carboxyl group was critical for binding activity. Furthermore, replacing the phenyl ring with a cyclohexyl or n-hexyl group resulted in a loss of inhibitory activity, highlighting the importance of the aromatic ring. Modifications on the phenyl ring indicated that small para-substituents were favorable, while bulky substituents or substitutions at the ortho- and meta-positions led to a decrease in activity. nih.gov

For the N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs with anticancer properties, the nature of the haloacylamino chain was important, with the order of potency being -CH₂Br > -CHBrCH₃. The substituent at the N'-position was found to be less critical for the anticancer activity, although appropriate alkyl substitutions could enhance it. researchgate.net

In the context of NPY5 receptor antagonists, optimization of a lead phenylurea compound involved modifications to the stereochemistry, the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group, leading to analogues with significantly improved potency. nih.gov These studies collectively underscore the importance of systematic structural modifications to enhance the biological activity of phenylurea-based compounds.

Systematic Modification of Allyl and Phenylurea Moieties

No research data has been published detailing the systematic modification of the allyl and phenylurea moieties of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea to investigate their impact on biological interactions.

Positional and Substituent Effects on Biological Interaction

There are no available studies that explore the effects of altering the position or nature of substituents on the ethoxyphenyl ring or the urea linkage of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea on its biological activity.

Analytical Methodologies for Research and Characterization of N 4 Ethoxyphenyl N Prop 2 En 1 Ylurea

Development and Validation of Chromatographic Techniques

Chromatographic techniques are indispensable for the separation and analysis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea from complex mixtures, such as reaction media or biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity and quantifying N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea. A validated reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

Method Development: A typical HPLC method would involve a C18 column, which is a strongly hydrophobic bonded phase suitable for the retention of moderately polar compounds like N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea. agriculturejournals.cz The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The gradient elution allows for the effective separation of the main compound from any impurities or by-products. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic urea (B33335) derivatives is often in the range of 220-300 nm. nih.gov

Validation: Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method's linearity, accuracy, precision, specificity, and robustness. A calibration curve would be constructed by plotting the peak area against known concentrations of a reference standard to enable accurate quantification.

Table 1: Illustrative HPLC Parameters for Analysis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile metabolites or thermal degradation products of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea. Urea derivatives are known to undergo thermal decomposition in the hot GC injector, often yielding isocyanates and the corresponding amines. researchgate.netresearchgate.net This characteristic can be utilized for identification purposes.

Sample Preparation and Analysis: For the analysis of non-volatile metabolites, a derivatization step is essential to increase their volatility. nih.govyoutube.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method to convert polar functional groups (e.g., hydroxyl, amine) into more volatile trimethylsilyl (B98337) derivatives. nih.gov The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and polarity on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and subsequently ionized and detected by the mass spectrometer. The resulting mass spectra provide a unique fragmentation pattern for each compound, acting as a "fingerprint" for identification by comparison with spectral libraries. youtube.com

Table 2: Representative GC-MS Conditions for Analysis of Derivatized Metabolites

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 300 °C (5 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 m/z |

Ultra-Fast Liquid Chromatography (UFLC) for Rapid Analysis

Ultra-Fast Liquid Chromatography (UFLC) offers a significant reduction in analysis time compared to conventional HPLC, making it ideal for high-throughput screening applications. pharmtech.compharmaceuticalonline.com This is achieved by using columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling higher pressures and flow rates. chromatographyonline.comnih.gov

Methodology: A UFLC method for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea would employ a short column packed with sub-2 µm particles. chromatographyonline.com The reduced column length and smaller particle size allow for very rapid separations, often in under a minute. agriculturejournals.cz A simple isocratic or a rapid gradient elution with a mobile phase similar to that used in HPLC can be employed. nih.gov The rapid analysis time makes UFLC particularly suitable for quality control processes where a large number of samples need to be analyzed quickly. chromatographyonline.com

Spectrophotometric and Spectrofluorometric Assays

Spectroscopic techniques provide valuable information about the electronic structure and concentration of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea.

UV-Visible Spectroscopy for Concentration Determination and Electronic Transitions

UV-Visible spectroscopy is a straightforward and effective method for determining the concentration of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea in solution and for studying its electronic transitions. The presence of the ethoxyphenyl group and the urea chromophore gives rise to characteristic absorption bands in the UV region. nih.gov

Concentration Determination: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve can be generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined from its absorbance using this curve.

Electronic Transitions: The UV-visible spectrum of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and the C=O group of the urea moiety. nih.gov The position and intensity of these bands can be influenced by the solvent polarity. biointerfaceresearch.com For similar aromatic compounds, absorption maxima are often observed in the 200-350 nm range. shd-pub.org.rsresearchgate.net

Table 3: Expected UV-Visible Absorption Data for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea in Ethanol (B145695)

| Transition | Approximate λmax (nm) |

| π → π* (Aromatic) | ~230-260 |

| π → π* (Urea) | ~200-220 |

| n → π* (Urea) | ~270-300 (weak) |

Fluorescence Spectroscopy for Molecular Probes and Interactions

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the molecular environment and interactions of fluorescent molecules. While N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea itself may not be strongly fluorescent, derivatization can be employed to introduce a fluorophore.

Derivatization for Fluorescence Detection: A common method for the sensitive determination of urea and its derivatives involves pre-column derivatization with xanthydrol. researchgate.netnih.govresearchgate.netnih.gov The reaction of the urea moiety with xanthydrol produces a highly fluorescent derivative, N-xanthylurea. researchgate.net This derivatized product can be excited at a specific wavelength (e.g., 213 nm), and its fluorescence emission can be measured at another wavelength (e.g., 308 nm). nih.gov This approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the compound. The fluorescence intensity is proportional to the concentration of the derivative, enabling quantitative analysis. researchgate.net

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures containing N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea and its related substances. These techniques offer high selectivity and sensitivity, which are crucial for both qualitative and quantitative analysis.

LC-MS/MS for Metabolite Identification and Quantification (non-clinical context)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for studying the in vitro and in vivo metabolism of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea in a non-clinical research setting. nih.gov Its high sensitivity and specificity allow for the detection and structural elucidation of metabolites even at trace levels in complex biological matrices like liver microsomes or plasma. nih.gov

The typical workflow for metabolite identification involves incubating the parent compound with a biological system (e.g., liver microsomes, hepatocytes) and then analyzing the resulting mixture by LC-MS/MS. The chromatographic separation, often achieved using a reversed-phase column, separates the parent compound from its metabolites based on their polarity. The tandem mass spectrometer then provides structural information through fragmentation analysis.

Hypothetical LC-MS/MS Method Parameters:

| Parameter | Value |

| LC System | UHPLC System |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Full Scan and Product Ion Scan |

| Collision Energy | Optimized for each metabolite |

Potential Metabolites and their Fragmentation Patterns:

The metabolism of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea is likely to involve several biotransformation pathways, including hydroxylation, dealkylation, and conjugation. The resulting metabolites can be identified by their characteristic mass shifts and fragmentation patterns in the MS/MS spectra.

Table of Potential Metabolites and Diagnostic MS/MS Fragments (Hypothetical Data):

| Metabolite | Proposed Structure | Parent Ion (m/z) | Key Fragment Ions (m/z) |

| M1: O-deethylation | N-(4-hydroxyphenyl)-N-prop-2-en-1-ylurea | 193.09 | 151.08, 122.06, 93.07 |

| M2: Aromatic Hydroxylation | N-(4-ethoxy-3-hydroxyphenyl)-N-prop-2-en-1-ylurea | 237.12 | 195.11, 166.09, 137.10 |

| M3: N-dealkylation | 4-ethoxyphenylurea | 181.10 | 135.08, 108.06 |

| M4: Glucuronide Conjugate of M1 | C16H19N2O6 | 351.12 | 193.09 (loss of glucuronic acid), 175.08 |

For quantification, a multiple reaction monitoring (MRM) method is typically developed. This involves selecting specific precursor-to-product ion transitions for the parent compound and its metabolites, which provides high selectivity and sensitivity for accurate measurement in complex matrices.

GC-MS/MS for Trace Analysis and Impurity Profiling

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly effective technique for the analysis of volatile and semi-volatile impurities in N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea. thermofisher.com Impurities can arise from the manufacturing process, degradation of the compound, or from starting materials. Given the potential impact of impurities on the compound's properties, their identification and quantification are critical. thermofisher.com

For GC-MS analysis, derivatization may be necessary for non-volatile compounds like ureas to increase their volatility and thermal stability. google.com A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which replaces active hydrogens with trimethylsilyl (TMS) groups.

Hypothetical GC-MS/MS Method Parameters:

| Parameter | Value |

| GC System | Gas Chromatograph with a split/splitless inlet |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Type | Selected Ion Monitoring (SIM) or MRM |

Potential Process-Related Impurities and their Detection (Hypothetical Data):

| Impurity Name | Potential Source | Target Ions for SIM (m/z) |

| 4-Ethoxyaniline | Starting material | 137, 108, 92 |

| Prop-2-en-1-yl isocyanate | Reagent | 83, 56, 41 |

| N,N'-bis(4-ethoxyphenyl)urea | By-product | 299, 137, 108 |

The use of tandem mass spectrometry (MS/MS) in GC analysis enhances selectivity by monitoring specific fragmentation transitions, which is particularly useful for confirming the identity of trace-level impurities in a complex matrix. thermofisher.com

Method Robustness and Transferability in Research Laboratories

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org Method transferability refers to the ability to successfully transfer a validated analytical method from one laboratory to another. formulationbio.com Both are critical for ensuring the consistency and reliability of data generated for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea across different research settings.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for evaluating method robustness. biopharmaspec.com Key parameters to investigate during a robustness study for an LC-MS/MS method for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea would include:

pH of the mobile phase: Small variations (e.g., ± 0.2 units) in the pH of the aqueous mobile phase.

Mobile phase composition: Minor changes in the percentage of the organic modifier (e.g., ± 2%).

Column temperature: Variations in the column oven temperature (e.g., ± 5 °C).

Flow rate: Small adjustments to the flow rate (e.g., ± 0.1 mL/min).

Different column lots: Assessing the performance with columns from different manufacturing batches.

Hypothetical Robustness Study Design and Acceptance Criteria:

A fractional factorial design is often employed to efficiently study the effects of multiple parameter variations.

| Parameter Varied | Nominal Value | Variation High | Variation Low |

| Mobile Phase pH | 2.8 | 3.0 | 2.6 |

| % Acetonitrile (initial) | 5% | 7% | 3% |

| Column Temperature | 40 °C | 45 °C | 35 °C |

| Flow Rate | 0.4 mL/min | 0.42 mL/min | 0.38 mL/min |

The acceptance criteria for robustness would typically be based on system suitability parameters such as retention time, peak asymmetry, and resolution between the main peak and any critical impurities or metabolites. For quantitative methods, the accuracy and precision of the results should remain within predefined limits.

For successful method transfer, a clear and detailed analytical procedure is paramount. A transfer protocol should be established, outlining the method, the samples to be tested, and the acceptance criteria. formulationbio.com Co-validation between the originating and receiving laboratories is a common approach to ensure the method performs as expected in the new environment. formulationbio.com

Future Research Directions and Conceptual Applications of N 4 Ethoxyphenyl N Prop 2 En 1 Ylurea

Design and Synthesis of Advanced N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea Conjugates and Hybrids

The chemical handles present in N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea offer significant opportunities for creating more complex and functional molecular systems through conjugation and hybridization.

Click chemistry provides a powerful avenue for the derivatization of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea. The terminal alkene of the prop-2-en-1-yl (allyl) group is an ideal substrate for thiol-ene "click" reactions. This reaction proceeds with high efficiency under mild conditions, often induced by UV irradiation, allowing for the covalent attachment of various functional molecules containing a thiol group. researchgate.net This strategy could be employed to create a library of derivatives by introducing functionalities such as:

Biomolecules: Conjugation to targeting ligands like peptides or sugars to enhance biological specificity.

Solubilizing Groups: Attachment of moieties like polyethylene (B3416737) glycol (PEG) to modulate pharmacokinetic properties.

Reporter Tags: Introduction of biotin (B1667282) for affinity-based purification or detection.

This approach facilitates the rapid synthesis of diverse conjugates, enabling systematic exploration of structure-activity relationships for various applications.

The urea (B33335) functionality is a well-established hydrogen-bond donor and anion recognition site, making it an excellent component for chemosensors. researchgate.netresearchgate.net Future research could focus on developing fluorescent probes based on the N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea scaffold. A potential design involves creating a "turn-on" fluorescent sensor where the urea moiety acts as a receptor for specific anions or other analytes. researchgate.net The binding event would disrupt or alter the electronic properties of an attached fluorophore, leading to a measurable change in fluorescence intensity. researchgate.netnih.gov

For instance, a fluorophore could be attached to the molecule, and the binding of a target analyte to the urea group could trigger a detectable optical response. researchgate.netnih.gov Ratiometric sensing, which relies on shifts in emission wavelengths upon analyte binding, offers a more robust detection method and has been successfully applied in other urea-based biosensors. researchgate.net The synthesis could involve coupling a fluorescent dye, such as one based on the hemicyanine scaffold, to the urea core, potentially via the allyl group. nih.govnih.gov Such probes could be designed for the sensitive and selective detection of biologically relevant species. nih.gov

Conceptual Frameworks for Materials Science Applications

The dual functionality of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea—its capacity for polymerization via the allyl group and self-assembly through its urea moiety—opens up conceptual pathways for its use in advanced materials.

The prop-2-en-1-yl (allyl) group provides a handle for polymerization. While the polymerization of polar allyl monomers can be challenging, recent advances in catalysis have enabled the copolymerization of ethylene (B1197577) with various polar allylbenzene (B44316) monomers using phosphine-sulfonate Pd(II) catalysts. rsc.org This suggests that N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea could serve as a functional monomer in coordination-insertion polymerization reactions.

Furthermore, the copolymerization of 1,3-butadiene (B125203) with polar monomers like 2-(4-methoxyphenyl)-1,3-butadiene has been achieved, yielding polar polymers with tailored surface properties. mdpi.com By analogy, incorporating N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea into polymer chains could introduce specific functionalities, such as hydrogen-bonding sites that influence the material's bulk properties. The resulting polymers could exhibit unique thermal or self-assembly behaviors. researchgate.net

The urea group is a powerful and directional motif for forming strong, non-covalent hydrogen bonds (N-H···O). researchgate.netjst.go.jp This property is widely exploited to construct ordered supramolecular structures, such as gels, polymers, and capsules. researchgate.netjst.go.jpnih.gov The N,N'-disubstituted urea core within N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea can participate in self-assembly to form one-dimensional hydrogen-bonded chains, which can further entangle to create fibrous networks characteristic of supramolecular gels. jst.go.jpnih.gov

Researchers have demonstrated that simple mono-urea derivatives can act as effective low-molecular-weight gelators (LMWGs) in various organic solvents. nih.gov The self-assembly process is driven by the formation of hydrogen-bonded urea tapes. rsc.orgrsc.org By integrating N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea into such systems, the allyl groups could be oriented along the resulting supramolecular fibers. Subsequent crosslinking of these allyl groups, for example through thiol-ene chemistry, could stabilize the assembly and create robust, functional materials. researchgate.net

Theoretical Predictions for Novel Biological Activities (in silico, non-clinical)

In silico computational methods are invaluable for prioritizing synthetic efforts and predicting the potential biological activities of novel compounds before their synthesis and testing. researchgate.netnih.gov For N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, various computational tools can provide insights into its drug-likeness and potential therapeutic applications.

Programs like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities based on the structure of a compound. researchgate.netmdpi.com For urea derivatives, commonly predicted activities include enzyme inhibition, interactions with G-protein coupled receptors, and antineoplastic effects. mdpi.comnih.govmdpi.com Molecular docking studies can further elucidate these predictions by modeling the interaction of the compound with the active site of specific protein targets, such as kinases or histone deacetylases (HDAC), which are often modulated by urea-containing molecules. nih.gov For example, docking could reveal key hydrogen bonds between the urea moiety and amino acid residues in an enzyme's active site, providing a rationale for inhibitory activity. nih.gov

Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity can also be predicted computationally. nih.govresearchgate.net These theoretical studies can guide the design of derivatives with improved biological profiles and help identify potential liabilities early in the drug discovery process. nih.govresearchgate.net

The following table illustrates a conceptual output from an in silico biological activity screening for N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea, based on activities commonly associated with urea-based compounds in the literature. researchgate.netmdpi.com

| Predicted Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) | Rationale / Relevant Target Class |

| Enzyme Inhibitor | > 0.6 | < 0.1 | Kinases, HDACs, Proteases mdpi.comnih.gov |

| GPCR Ligand | > 0.5 | < 0.2 | Broad class of receptors targeted by many drugs mdpi.com |

| Antineoplastic | > 0.5 | < 0.2 | Inhibition of cancer cell proliferation mdpi.comnih.gov |

| Nuclear Receptor Ligand | > 0.4 | < 0.3 | Modulation of gene transcription mdpi.com |

| Antiviral Activity | > 0.3 | < 0.4 | Inhibition of viral replication mechanisms nih.gov |

Challenges and Opportunities in Urea Derivative Research

The study of urea derivatives, a vast and versatile class of organic compounds, is characterized by a dynamic interplay of persistent challenges and burgeoning opportunities. The unique ability of the urea functional group to form stable, multiple hydrogen bonds underpins its central role in medicinal chemistry, materials science, and agriculture. nih.gov However, realizing the full potential of novel compounds such as N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea requires navigating significant synthetic hurdles and environmental considerations. Concurrently, advancements in chemical synthesis and a deeper understanding of molecular interactions are paving the way for innovative applications.

Challenges in Urea Derivative Research

The primary challenges in the field revolve around the synthesis, purification, and environmental impact of urea compounds.

Synthetic Methodologies: The traditional and most direct route to synthesizing urea derivatives involves the use of highly toxic reagents like phosgene (B1210022) and its equivalents, such as triphosgene (B27547). nih.gov These substances pose significant safety and environmental risks, necessitating specialized handling procedures and creating hazardous byproducts. nih.govacs.org While effective, the reliance on such reagents limits the accessibility and scalability of many synthetic pathways, particularly in academic or resource-limited settings. The synthesis of unsymmetrical ureas often requires multi-step procedures, high temperatures, or microwave irradiation, which can add complexity and cost. tandfonline.com

Greener Synthesis Routes: A significant challenge lies in developing more benign and sustainable synthetic protocols. While progress has been made using safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI), challenges remain. nih.gov Alternative "isocyanate-free" routes or methods that generate isocyanate intermediates in situ from safer precursors—such as carboxylic acids (via Curtius rearrangement), hydroxamic acids (via Lossen rearrangement), or formamides—are actively being explored. tandfonline.com However, these methods can sometimes suffer from lower yields, limited substrate scope, or the need for expensive catalysts. tandfonline.com Developing catalyst-free methods that work in environmentally friendly solvents like water is a key goal, though challenges in reactivity and selectivity persist for certain substrates. rsc.org

Purification and Byproducts: The synthesis of urea derivatives can lead to the formation of unwanted byproducts, such as symmetrical ureas when an unsymmetrical product is desired. tandfonline.com The purification of the final product often requires chromatographic techniques, which can be time-consuming and involve large volumes of organic solvents, adding to the environmental footprint of the process. rsc.org Polycondensation reactions for creating urea-based polymers can also produce undesirable byproducts like alcohol or HCl and often result in products with low molecular weight, requiring extensive purification. acs.org

Environmental and Agricultural Concerns: In agriculture, the extensive use of urea as a fertilizer presents its own set of challenges. A major issue is the loss of nitrogen to the atmosphere through ammonia (B1221849) volatilization, which reduces fertilization effectiveness and contributes to air pollution. mdpi.com This process can result in the loss of over 18% of the applied nitrogen on average, with some reports indicating losses as high as 80% under specific conditions. mdpi.com Furthermore, the leaching of nitrates from urea-based fertilizers into groundwater and surface water can cause eutrophication, a significant environmental problem. researchgate.net

Opportunities in Urea Derivative Research

Despite the challenges, the field of urea derivative research is rich with opportunities, driven by the demand for novel functional molecules in diverse scientific and industrial sectors.

Medicinal Chemistry and Drug Discovery: The urea moiety is a critical component in numerous clinically approved drugs due to its ability to act as a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like proteins and receptors. nih.govacs.org This creates vast opportunities for designing and synthesizing new therapeutic agents. Substituted ureas are known to possess a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net The development of new synthetic methods, such as one-pot tandem reactions and flow chemistry, allows for the rapid generation of large libraries of diverse urea derivatives for high-throughput screening and drug discovery programs. nih.gov

Advanced Materials Science: The capacity of urea groups for self-assembly through hydrogen bonding makes them ideal building blocks for supramolecular chemistry. researchgate.net This presents significant opportunities for the creation of novel "smart" materials. Researchers are exploring urea derivatives to construct:

Supramolecular Polymers and Gels: These materials have potential applications in tissue engineering, drug delivery, and environmental remediation. researchgate.netwestlake.edu.cn

Artificial Host Molecules: The molecular recognition capabilities of the ureido group can be harnessed to create synthetic receptors for sensing and separation applications. researchgate.net

Non-Isocyanate Polyurethanes (NIPUs): As the demand for sustainable polymers grows, there is a major opportunity to develop NIPUs, which avoid the use of toxic isocyanates. acs.org These materials are being investigated for use in coatings, foams, and biomedical devices. acs.orgwestlake.edu.cn

Sustainable Agriculture: There are significant opportunities to enhance the efficiency of urea-based fertilizers. The development and application of urease inhibitors, which slow the conversion of urea to ammonia, can dramatically reduce nitrogen loss. mdpi.com Innovations in controlled-release formulations and the combination of urea with other compounds, such as ammonium (B1175870) thiosulfate (B1220275) (ATS), offer promising avenues to improve nutrient uptake by crops and minimize environmental impact. mdpi.com

Green Chemistry and Catalysis: The drive to overcome the challenges of traditional synthesis is itself a major opportunity. Innovations in green chemistry are leading to safer, more efficient, and scalable methods for producing urea derivatives. tandfonline.comnih.gov This includes the use of microwave-assisted synthesis, solventless reaction conditions, and visible-light photocatalysis. nih.govmdpi.com Furthermore, the molecular recognition properties of urea derivatives are being exploited to develop them as organocatalysts for various chemical transformations. researchgate.net

The future direction of research for compounds like N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea will likely be shaped by these overarching challenges and opportunities. Overcoming the synthetic hurdles with greener methodologies will enable the exploration of its conceptual applications, potentially as a novel bioactive agent, a monomer for advanced polymer synthesis, or a specialized organocatalyst.

Interactive Data Table: Comparison of Synthetic Routes to Urea Derivatives

| Method | Reagents | Advantages | Disadvantages | Citations |

| Traditional Phosgene Route | Amine, Phosgene/Triphosgene | High yield, well-established | Highly toxic reagents, hazardous byproducts | nih.gov |

| Isocyanate Precursors | Amine, Isocyanate | Versatile for unsymmetrical ureas | Isocyanates can be toxic and moisture-sensitive | nih.gov |

| Rearrangement Reactions | Carboxylic acids, Hydroxamic acids | Avoids direct use of phosgene | Can require harsh conditions, multi-step | tandfonline.comnih.gov |

| Safer Carbonyl Sources | Amine, N,N'-Carbonyldiimidazole (CDI) | Crystalline, safer solid reagent | Higher cost, can be moisture-sensitive | nih.gov |

| Aqueous Synthesis | Amine, Potassium Isocyanate, Water | Environmentally benign solvent, simple | Limited to certain substrates, potential side reactions | rsc.org |

| Flow Chemistry | Boc-protected amines | Short reaction times, scalable, mild conditions | Requires specialized equipment | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.